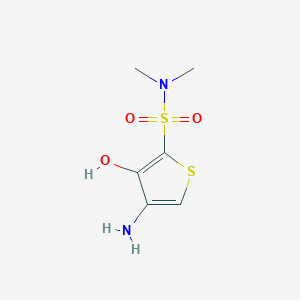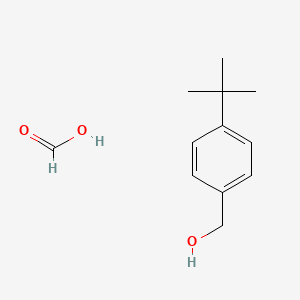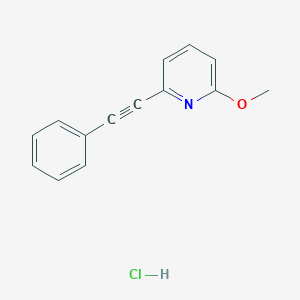
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is known for its significant role in various scientific research fields, particularly in neuroscience and medicinal chemistry. This compound is often used as a selective antagonist for specific receptors in the brain, making it a valuable tool in the study of neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and phenylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction. This involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for reaction monitoring and product purification.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cellular processes and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of pharmaceuticals and as a component in chemical manufacturing processes.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with specific receptors in the brain. It acts as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, it inhibits its activity, which can modulate various neurological pathways and processes. This mechanism is particularly relevant in the context of neuroprotection and the treatment of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride can be compared with other similar compounds, such as:
2-Methyl-6-(phenylethynyl)pyridine: Another selective antagonist for mGluR5, but with different pharmacokinetic properties.
6-Methyl-2-(phenylethynyl)pyridine: Similar in structure but used in different research contexts.
2-Methoxy-6-(2-phenylethenyl)pyridine: A compound with a similar backbone but different functional groups, leading to varied biological activities.
Eigenschaften
CAS-Nummer |
823198-77-2 |
|---|---|
Molekularformel |
C14H12ClNO |
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
2-methoxy-6-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C14H11NO.ClH/c1-16-14-9-5-8-13(15-14)11-10-12-6-3-2-4-7-12;/h2-9H,1H3;1H |
InChI-Schlüssel |
SCGUZWZYZPRPTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=N1)C#CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



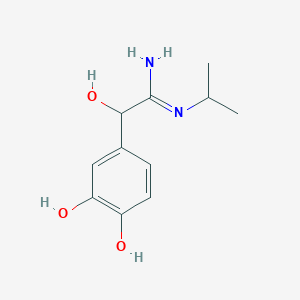
![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)
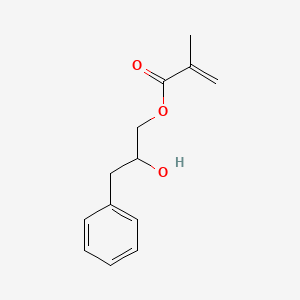

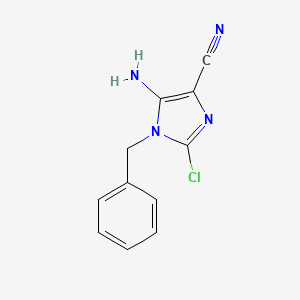
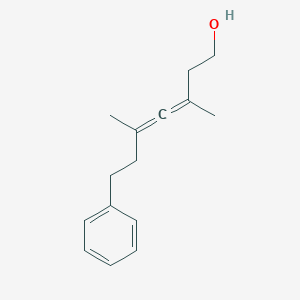
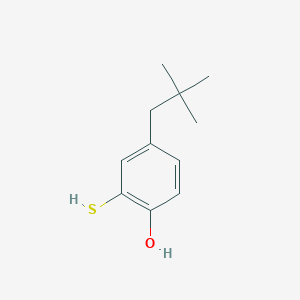
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
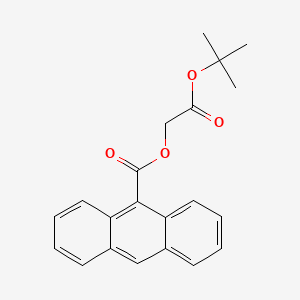
![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)
![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)
